molecular formula C13H15N3O B1519409 1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide CAS No. 1282172-13-7

1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide

Cat. No.: B1519409
CAS No.: 1282172-13-7
M. Wt: 229.28 g/mol
InChI Key: YSNZQEINUOQUDU-UHFFFAOYSA-N
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Description

1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide (CAS 1282172-13-7) is an organic compound with the molecular formula C13H15N3O and a molecular weight of 229.28 g/mol . This pyrrolidine-2-carboxamide derivative is designed for research and development applications. Compounds within this class have been identified as key scaffolds in medicinal chemistry research, with scientific literature reporting that structurally similar pyrrolidine-2-carboxamide analogues exhibit notable pharmacological activities, including anticonvulsant properties in established animal models such as the Maximal Electroshock Seizure (MES) test . The presence of the 2-cyanobenzyl substituent makes this compound a valuable intermediate for further chemical exploration and structure-activity relationship (SAR) studies. The product is available for purchase through various global shipping locations . This product is intended for research purposes only and is not classified for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(2-cyanophenyl)methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-8-10-4-1-2-5-11(10)9-16-7-3-6-12(16)13(15)17/h1-2,4-5,12H,3,6-7,9H2,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNZQEINUOQUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring, a cyanophenyl group, and a carboxamide functional group. Despite limited published research specifically on this compound, its structural analogs suggest potential biological activities, particularly in enzyme inhibition and receptor interaction.

Structural Features

FeatureDescription
Pyrrolidine RingA five-membered saturated ring contributing to the compound's cyclic structure.
Cyanophenyl GroupA phenyl ring with a cyano group, potentially influencing electronic properties and biological interactions.
Carboxamide GroupProvides hydrogen bonding capabilities, enhancing solubility and interaction with biological targets.

Potential Biological Activities

Research into compounds similar to this compound indicates several potential biological activities:

  • Enzyme Inhibition : Compounds with similar structures have been noted for their enzyme inhibitory properties, particularly against various kinases and proteases.
  • Receptor Binding : Some derivatives have shown high binding affinity to cannabinoid receptors (CB1), suggesting that this compound may also interact with similar targets .
  • Anti-inflammatory Activity : Analogous compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .

Case Study 1: Enzyme Inhibition

In a study evaluating carboxylic acid derivatives, compounds structurally related to this compound exhibited significant inhibition of adhesion molecules like ICAM-1. This suggests that similar derivatives could be effective in modulating inflammatory responses .

Case Study 2: Receptor Interaction

Research on piperidine carboxylic acid derivatives indicated that certain compounds showed potent activity against P2X7 receptors, which are implicated in various inflammatory conditions. This highlights the potential for this compound in therapeutic applications targeting such receptors .

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-(4-Cyanophenyl)methylpyrrolidine-2-carboxamideSimilar pyrrolidine and carboxamide structureDifferent phenyl substitution may affect biological activity
1-(2-Methoxyphenyl)methylpyrrolidine-2-carboxamideContains a methoxy group instead of cyanoPotentially different solubility and reactivity
1-(3-Nitrophenyl)methylpyrrolidine-2-carboxamideNitro group substitutionMay exhibit distinct electronic properties impacting activity

Scientific Research Applications

Overview

1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide is a compound with the molecular formula C₁₃H₁₅N₃O. Its structure features a pyrrolidine ring substituted with a cyanophenyl group and a carboxamide functional group, which suggests potential applications in medicinal chemistry, particularly in drug discovery and development. Although comprehensive scientific literature specifically detailing the applications of this compound is limited, its structural characteristics indicate various possible research avenues.

Potential Applications

The compound may find utility across several domains in scientific research:

  • Pharmaceutical Development : Its structural components are indicative of potential pharmacological activity, particularly as a lead compound in drug discovery targeting various biological pathways.
  • Biological Activity Studies : Similar compounds have demonstrated a range of biological activities, including enzyme inhibition and receptor modulation.

Structural Features and Biological Implications

The unique structure of this compound allows for interaction with various biological targets. The cyanophenyl substitution is particularly noteworthy as it may influence the compound's binding affinity and biological activity.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
1-(4-Cyanophenyl)methylpyrrolidine-2-carboxamideSimilar pyrrolidine and carboxamide structureDifferent phenyl substitution may affect biological activity
1-(2-Methoxyphenyl)methylpyrrolidine-2-carboxamideContains a methoxy group instead of cyanoPotentially different solubility and reactivity
1-(3-Nitrophenyl)methylpyrrolidine-2-carboxamideNitro group substitutionMay exhibit distinct electronic properties impacting activity

Anticancer Potential

Compounds structurally related to this compound have been investigated for their anticancer properties. For instance, derivatives have shown the ability to inhibit cancer cell proliferation, suggesting that this compound may also possess similar properties.

Antimicrobial Activity

Research on related compounds has indicated potential antimicrobial properties. For example, derivatives containing piperidine and pyridine rings have demonstrated efficacy against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity.

Safety and Toxicity Considerations

As with any investigational compound, safety assessments are critical. While some derivatives exhibit promising biological activities, thorough evaluations of their safety profiles are necessary to mitigate potential toxicity risks.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound 1282172-13-7 C₁₃H₁₅N₃O 229.28 2-Cyanophenylmethyl High electronegativity due to cyano group; compact structure
(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 51) N/A C₂₄H₂₈N₄O₃S 452.57 4-Methylthiazol-5-yl benzyl Bulky heterocyclic substituent; potential for enhanced bioavailability
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide 96293-17-3 C₂₅H₂₄N₂O₂ 384.48 Benzoylphenyl, benzyl Increased lipophilicity; possible CNS activity
1-[(3-Amino-4-methoxyphenyl)carbonyl]pyrrolidine-2-carboxamide N/A C₁₃H₁₇N₃O₃ 271.30 3-Amino-4-methoxyphenyl carbonyl Polar methoxy and amino groups; improved solubility
(2S)-N-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide 529486-25-7 C₁₉H₂₂N₂O₂ 310.40 Diphenylethyl hydroxy Stereochemical complexity; potential chiral recognition in biological systems

Physicochemical and Functional Insights

Substituent Effects on Properties

Electron-Withdrawing vs. The 4-methylthiazole substituent in Example 51 may improve binding to enzymes or receptors due to sulfur’s polarizability and aromatic interactions.

Molecular Weight and Solubility: The target compound’s lower molecular weight (229.28 vs. 384.48 in ) suggests superior membrane permeability but reduced solubility in aqueous media. The 3-amino-4-methoxyphenyl analogue exhibits higher polarity (N-H and OCH₃ groups), likely increasing water solubility.

Predicted Collision Cross-Section (CCS) Analysis

The target compound’s CCS values for adducts (e.g., [M+H]⁺: 156.0 Ų ) indicate moderate molecular size and rigidity. Comparatively:

  • Larger analogues (e.g., Example 51, MW 452.57) would likely exhibit higher CCS values due to increased surface area.
  • Polar adducts (e.g., [M+Na]⁺) show CCS increments (~165.7 Ų ), suggesting sodium coordination alters conformational flexibility.

Preparation Methods

Palladium-Catalyzed Carboamination and Aminocarbonylation Reactions

This method is referenced in patents describing pyrrolidine derivatives with cyanophenyl substituents.

Multi-Step Synthesis via Pyrrolidone Intermediates

Literature reports describe the synthesis of pyrrolidone intermediates via condensation reactions, followed by functional group transformations to yield pyrrolidine carboxamides.

  • Example: Reaction of ethyl pyruvate with aromatic amines leads to pyrrolidone intermediates, which upon hydrolysis and reductive amination yield the desired pyrrolidine derivatives.
  • Yields: Intermediate formation yields are generally high (80-85%), with subsequent steps providing good overall yields.
  • Stereochemical Control: Diastereomeric mixtures can be separated by chromatography; stereochemistry confirmed by X-ray crystallography.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Conditions Yield Range (%) Stereoselectivity Advantages Limitations
Pd-Catalyzed Carboamination PdCl2, CuCl2, CO, MeOH, γ-aminoalkenes 60-80 >20:1 diastereomeric ratio High stereoselectivity, direct ring formation Requires specialized catalysts
Amide Coupling (CDI, Carbodiimide) Carboxylic acid + amine, CDI or EDC coupling 70-90 Not stereogenic Mild conditions, high yields Requires pure starting materials
N-Alkylation Pyrrolidine carboxamide + 2-cyanobenzyl halide, base 60-85 Depends on conditions Direct installation of cyanophenylmethyl Side reactions possible
Pyrrolidone Intermediate Route Ethyl pyruvate + aromatic amine, acid hydrolysis, reductive amination 75-85 Diastereomeric mixtures separable Flexible substituent introduction Multi-step, requires purification

Research Findings and Notes

  • The palladium-catalyzed carboamination approach is a modern and efficient route providing excellent stereochemical control and is suitable for complex pyrrolidine derivatives.
  • Amide bond formation remains a cornerstone in the synthesis of carboxamide-containing pyrrolidines, with coupling agents like CDI offering clean and high-yielding reactions.
  • N-Alkylation strategies provide straightforward access to nitrogen-substituted derivatives but require careful control to prevent over-alkylation.
  • Multi-step syntheses via pyrrolidone intermediates allow for stereochemical tuning and functional group diversity but are more labor-intensive.
  • Characterization of stereochemistry is often confirmed by single-crystal X-ray crystallography and NMR techniques, ensuring the correct configuration of chiral centers.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide?

Synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Amide bond formation between pyrrolidine-2-carboxylic acid derivatives and 2-cyanobenzylamine, using coupling agents like EDCI or HOBt .
  • Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive amines during intermediate steps .
  • Catalytic optimization : Lewis acids (e.g., ZnCl₂) may enhance reaction efficiency in benzylation steps .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are essential for structural validation of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry .
  • High-resolution mass spectrometry (HRMS) : For exact mass verification (e.g., [M+H]+ ion matching theoretical values) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection .

Q. What are the primary biological targets of pyrrolidine-2-carboxamide derivatives?

  • Receptor antagonism : Neuropeptide FF (NPFF) receptors, implicated in pain modulation and opioid tolerance .
  • Enzyme inhibition : Angiotensin II type 1 (AT1) receptors, with structural analogs showing nanomolar affinity .

Q. How should researchers handle this compound safely in the lab?

  • PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of airborne particles .
  • Storage : In airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can structural modifications at the 2-cyanophenyl position influence pharmacological activity?

  • Electron-withdrawing groups (e.g., –CN) enhance receptor binding by stabilizing ligand-receptor interactions via dipole-dipole forces .
  • Steric effects : Bulky substituents at the ortho position (e.g., 2-cyanophenyl) may reduce off-target interactions, as seen in analogs with improved selectivity for NPFF receptors .

Q. What experimental approaches resolve contradictions in reported receptor affinity data?

  • Orthogonal assays : Combine radioligand binding (e.g., ³H-labeled ligands) with functional assays (cAMP inhibition) to confirm target engagement .
  • Computational docking : Molecular dynamics simulations to validate binding poses and identify key residues (e.g., transmembrane helix 3 of NPFF-R1) .

Q. What strategies optimize yield in large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Catalyst screening : Pd/C for hydrogenation steps or chiral catalysts for enantioselective synthesis .
  • Design of Experiments (DoE) : Statistical optimization of temperature, pH, and stoichiometry .

Q. How does stereochemistry impact the compound’s bioactivity?

  • Case study : (2S,4S)-configured analogs show 10-fold higher NPFF receptor antagonism than (2R,4R) isomers due to better fit in the hydrophobic binding pocket .
  • Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate active enantiomers .

Q. What degradation pathways are observed under accelerated stability testing?

  • Hydrolysis : The amide bond is susceptible to cleavage under acidic (pH < 3) or basic (pH > 10) conditions .
  • Oxidation : The cyanophenyl group may form nitro derivatives under oxidative stress (e.g., H₂O₂ exposure) .

Q. How can researchers validate target engagement in in vivo models?

  • Pharmacodynamic markers : Measure changes in pain thresholds (e.g., tail-flick test) in NPFF receptor knockout vs. wild-type mice .
  • PET imaging : Radiolabeled analogs (e.g., ¹¹C or ¹⁸F derivatives) for real-time biodistribution studies .

Methodological Tables

Q. Table 1: Key SAR Trends in Pyrrolidine-2-carboxamide Derivatives

Substituent PositionFunctional GroupObserved Effect on Receptor AffinityReference
Phenyl ring (para)–OCH₃↓ AT1 binding due to steric hindrance
Phenyl ring (ortho)–CN↑ NPFF-R1 antagonism (IC₅₀ = 12 nM)
Pyrrolidine (C4)–OHImproved aqueous solubility; ↓ metabolic stability

Q. Table 2: Recommended Analytical Parameters

TechniqueParametersPurpose
¹H NMR (400 MHz)CDCl₃, δ 7.2–7.4 (aromatic protons)Confirm benzyl substitution
HRMS (ESI+)m/z calcd. for C₁₅H₁₇N₃O: 280.1422Verify molecular formula
HPLC (C18 column)70:30 MeOH/H₂O, λ = 254 nmAssess purity (>98%)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide
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1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide

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